(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid
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Overview
Description
(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a chlorinated phenyl group attached to a butenoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid typically involves the reaction of 3-chlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: this compound can be converted to this compound.
Reduction: The reduction product is 4-(3-Chlorophenyl)-4-hydroxy-2-butenoic Acid.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-4-oxo-2-butenoic Acid
- 4-(3-Bromophenyl)-4-oxo-2-butenoic Acid
- 4-(3-Methylphenyl)-4-oxo-2-butenoic Acid
Uniqueness
(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
The synthesis of this compound typically involves the reaction of 3-chlorobenzaldehyde with malonic acid in the presence of a base. The reaction conditions often include:
- Base : Sodium hydroxide or potassium hydroxide
- Solvent : Ethanol or water
- Temperature : Reflux conditions
This compound is characterized by its unique structure which includes a 3-chlorophenyl group, contributing to its distinct chemical and biological properties .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In a study evaluating various compounds against methionine aminopeptidases (MetAPs) from different bacterial strains, this compound demonstrated notable inhibition rates:
Compound | Target Enzyme | Inhibition (%) |
---|---|---|
This compound | SpMetAP | 84% |
- | MtMetAP | 79% |
- | EfMetAP | 87% |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents targeting resistant strains .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies using A549 human lung adenocarcinoma cells revealed that compounds similar to this compound exhibited varying degrees of cytotoxicity. For example:
Compound | Cell Viability (%) at 100 µM |
---|---|
Compound A | 78% |
Compound B | 64% |
Compound C | 61% |
These findings indicate that structural modifications can enhance anticancer activity, with certain substitutions leading to increased cytotoxic effects on cancer cells while affecting non-cancerous cells less significantly .
The mechanism of action for this compound involves its interaction with specific molecular targets. It is believed to act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological pathways. The exact targets are still under investigation, but preliminary studies suggest that it may interfere with metabolic pathways crucial for bacterial survival and cancer cell proliferation .
Case Studies and Research Findings
- Antimicrobial Study : A comprehensive evaluation of several diketo acids, including this compound, showed promising results against multidrug-resistant pathogens. The study highlighted the compound's potential as a scaffold for developing new antibiotics targeting Gram-positive bacteria .
- Anticancer Evaluation : In another study focusing on structure-activity relationships, various derivatives of diketones were tested against cancer cell lines. The results indicated that specific substitutions on the phenyl ring could significantly enhance anticancer activity, with some compounds achieving over 60% reduction in cell viability .
Properties
IUPAC Name |
(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-6H,(H,13,14)/b5-4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGNWJGEYYHSDK-PLNGDYQASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(=O)/C=C\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.